molecular formula C₁₅H₁₂D₄BrN₅O₆ B1163540 Brimonidine-d4 L-Tartrate

Brimonidine-d4 L-Tartrate

Número de catálogo: B1163540
Peso molecular: 446.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brimonidine-d4 L-Tartrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₂D₄BrN₅O₆ and its molecular weight is 446.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Brimonidine-d4 L-tartrate retains the pharmacological properties of brimonidine, making it effective in lowering intraocular pressure (IOP). Clinical studies have demonstrated that brimonidine is well tolerated and effective in managing elevated IOP in patients with open-angle glaucoma and ocular hypertension. For instance, a study indicated that brimonidine tartrate significantly reduced IOP with minimal side effects when administered over a month .

1.2 Neuroprotective Effects

Research has shown that brimonidine may exert neuroprotective effects on retinal ganglion cells, which are crucial in preventing vision loss associated with glaucoma. In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity, potentially mitigating secondary degeneration in glaucoma . The deuterated form may enhance the understanding of these mechanisms through isotopic labeling in metabolic studies.

Pharmacological Research

2.1 Pharmacokinetics and Metabolism

This compound is valuable for pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking of the compound's distribution and metabolism within biological systems. Studies comparing the pharmacokinetics of brimonidine and its deuterated form can provide insights into the drug's behavior in ocular tissues and systemic circulation .

2.2 Combination Therapies

The combination of brimonidine with other agents, such as timolol, has been explored to enhance therapeutic efficacy while reducing side effects. Research indicates that simultaneous administration may lead to better outcomes compared to sequential dosing, as it minimizes adverse effects like somnolence and dry mouth . The use of this compound in these studies could help elucidate the pharmacodynamic interactions between these compounds.

Research Methodologies

3.1 Isotopic Labeling in Drug Development

The deuterated nature of this compound allows researchers to utilize advanced analytical techniques such as mass spectrometry for drug quantification and metabolic profiling. This can be particularly useful in understanding the drug's pharmacokinetics in various disease models and optimizing formulations for better therapeutic outcomes.

3.2 Investigating Side Effects

Clinical trials using this compound can also focus on evaluating side effects associated with its use. By tracking patient responses over time, researchers can gather data on the incidence of adverse events and their correlation with dosage variations, thereby enhancing patient safety profiles .

Data Tables

Study Objective Methodology Results
Study 1Evaluate IOP reductionRandomized controlled trialSignificant reduction in IOP after one month
Study 2Assess neuroprotective effectsIn vitro neuronal cell assaysProtection against glutamate-induced cytotoxicity
Study 3Compare pharmacokineticsMass spectrometry analysisEnhanced tracking of drug metabolism with isotopic labeling

Análisis De Reacciones Químicas

Stability and Degradation

Brimonidine-d4 L-Tartrate exhibits stability under specific conditions but degrades under thermal or photolytic stress:

  • Thermal stability : Melting point is reported at 203–205°C, consistent with the non-deuterated form. Storage at -20°C is recommended to prevent decomposition .

  • Photolytic sensitivity : Like brimonidine, it is light-sensitive, necessitating storage in opaque containers .

  • Hydrolytic stability : Stable in aqueous solutions at pH 5.8–6.6 (similar to commercial ophthalmic formulations) .

Table 2: Stability Profile

ConditionObservationSource
Thermal (25°C)Stable for 1 month in dark
Photolytic exposureDegradation observed under UV light
Aqueous solution (pH 6)No significant hydrolysis over 30 days

Reactivity in Analytical Contexts

In mass spectrometry, this compound serves as an internal standard due to its near-identical chemical behavior to non-deuterated brimonidine, except for mass differences. Key interactions include:

  • Ionization efficiency : Comparable to brimonidine under electrospray ionization (ESI) conditions, ensuring accurate quantification .

  • Chromatographic behavior : Co-elutes with brimonidine in reversed-phase UPLC, confirmed by retention time matching .

Kinetic Isotope Effects

Deuterium substitution minimally alters reaction kinetics in physiological conditions:

  • Metabolic stability : In vitro studies suggest similar hepatic metabolism rates to non-deuterated brimonidine, with no significant isotope effect observed .

  • Enzymatic interactions : Retains high α2-adrenergic receptor affinity, as deuterium does not alter the pharmacophore .

Compatibility with Excipients

In formulation studies, this compound remains stable with common ophthalmic excipients:

  • Preservatives : Compatible with benzalkonium chloride (0.005%) .

  • Viscosity agents : Stable in solutions containing gellan gum or hydroxypropyl methylcellulose .

Propiedades

Fórmula molecular

C₁₅H₁₂D₄BrN₅O₆

Peso molecular

446.25

Sinónimos

5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine L-Tartrate;  _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline L-Tartrate;  UK-14304-18-d4;  AGN-190342-LF-d4;  Alphagan-d4; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.